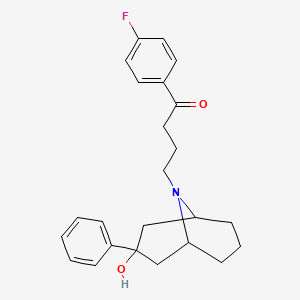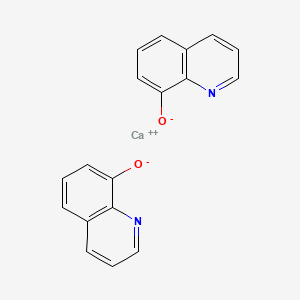
alpha-(1-(Veratrylamino)ethyl)benzyl alcohol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(1-(Veratrylamino)ethyl)benzyl alcohol hydrochloride is a chemical compound that belongs to the class of benzyl alcohol derivatives It is characterized by the presence of a veratrylamino group attached to the alpha position of the benzyl alcohol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-(Veratrylamino)ethyl)benzyl alcohol hydrochloride typically involves the reaction of veratrylamine with benzyl alcohol under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The hydrochloride salt is formed by the addition of hydrochloric acid to the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous-flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of heterogeneous catalysts and advanced reaction monitoring techniques can enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(1-(Veratrylamino)ethyl)benzyl alcohol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the veratrylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
Alpha-(1-(Veratrylamino)ethyl)benzyl alcohol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha-(1-(Veratrylamino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets. The veratrylamino group can interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl alcohol, alpha-[1-(dimethylamino)ethyl]-, acetate, hydrochloride
- Benzylic alcohols and α-hydroxycarbonyl compounds
Uniqueness
Alpha-(1-(Veratrylamino)ethyl)benzyl alcohol hydrochloride is unique due to the presence of the veratrylamino group, which imparts specific chemical and biological properties. This distinguishes it from other benzyl alcohol derivatives and makes it valuable for specialized applications.
Propriétés
Numéro CAS |
18864-10-3 |
|---|---|
Formule moléculaire |
C18H24ClNO3 |
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
(3,4-dimethoxyphenyl)methyl-(1-hydroxy-1-phenylpropan-2-yl)azanium;chloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(18(20)15-7-5-4-6-8-15)19-12-14-9-10-16(21-2)17(11-14)22-3;/h4-11,13,18-20H,12H2,1-3H3;1H |
Clé InChI |
BWZKVGKMUDJHQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)[NH2+]CC2=CC(=C(C=C2)OC)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)

